molecular formula C22H28F3NO2 B2820961 N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797356-31-0

N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2820961
CAS No.: 1797356-31-0
M. Wt: 395.466
InChI Key: BMTIEQWRCLQETN-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C22H28F3NO2 and its molecular weight is 395.466. The purity is usually 95%.
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Scientific Research Applications

Stereochemical and Electronic Interactions

Research on similar compounds, such as N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, has focused on understanding stereochemical and electronic interactions. These studies, involving NMR spectroscopy and X-ray diffraction, reveal insights into the existence of diastereomers and their conformations, which are crucial for understanding the molecular behavior of related compounds (Olivato et al., 2008).

Biological Activity of Endophytic Metabolites

Research into endophytic metabolites, such as those from Botryosphaeria dothidea, which produces compounds structurally similar to the one , offers insights into their potential antimicrobial, antioxidant, and cytotoxic activities. This can guide the exploration of similar compounds for pharmaceutical applications (Xiao et al., 2014).

Neurokinin-1 Receptor Antagonism

Compounds with structures resembling N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide have been studied as neurokinin-1 receptor antagonists. These studies are crucial for developing new therapeutic agents for conditions like emesis and depression (Harrison et al., 2001).

Selective Androgen Receptor Modulators

Investigations into selective androgen receptor modulators (SARMs) reveal the pharmacokinetics and metabolism of similar propanamides in animal models. These studies are vital for understanding how such compounds can be used for treating androgen-dependent diseases (Wu et al., 2006).

Serotonin Receptor Inverse Agonism

Research into compounds like ACP-103, which have structural similarities, shows potential as serotonin receptor inverse agonists. Such studies are essential for developing treatments for psychiatric disorders (Vanover et al., 2006).

Crystal and Biological Activity Studies

Studies on similar compounds, focusing on their crystal structure and biological activities, provide insights into their potential therapeutic applications. These include antimicrobial and anticancer properties (Bai et al., 2012).

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3NO2/c1-28-21(18-9-15-8-16(11-18)12-19(21)10-15)13-26-20(27)7-4-14-2-5-17(6-3-14)22(23,24)25/h2-3,5-6,15-16,18-19H,4,7-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTIEQWRCLQETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.